(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride
Description
(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H5ClF2N2·HCl.
Properties
CAS No. |
2613385-23-0 |
|---|---|
Molecular Formula |
C6H6Cl2F2N2 |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
(2-chloro-4,6-difluorophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H5ClF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H |
InChI Key |
JXHMTUYDVWBDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced reactors and purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include azides, nitroso derivatives, amines, and substituted phenylhydrazines. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride may function as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating conditions such as prostate cancer. Studies have shown that certain derivatives exhibit significant antagonistic activity against the androgen receptor, which is crucial in the progression of prostate cancer and other androgen-dependent diseases .
Neuropharmacology
The compound has also been explored in neuropharmacological contexts. It is noted for its potential applications in treating neurological disorders due to its interactions with neurotransmitter systems. Specifically, it has been linked to research on depression, anxiety, and cognitive functions . The hydrazine moiety is known to influence neurochemical pathways, making it a candidate for further investigation in neuroinflammation and related conditions.
Summary of Biological Activities
Case Studies
-
Case Study 1: Prostate Cancer Treatment
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the proliferation of prostate cancer cell lines in vitro. The compound showed promise as a therapeutic agent due to its selective antagonism towards androgen receptors . -
Case Study 2: Neurotransmitter Modulation
Research conducted on animal models indicated that the compound could modulate neurotransmitter levels associated with mood regulation. This study highlighted its potential as an antidepressant candidate, warranting further investigation into its mechanisms of action on the central nervous system .
Mechanism of Action
The mechanism of action of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride include:
- 2,4-difluorophenylhydrazine hydrochloride
- 2,6-dichlorophenylhydrazine hydrochloride
- 2-chloro-4-fluorophenylhydrazine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.
- Chemical Formula : C7H7ClF2N2·HCl
- Molecular Weight : 210.56 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
- Signal Transduction : It may also interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.
Antiviral Activity
Research indicates that derivatives of (2-chloro-4,6-difluorophenyl)hydrazine exhibit antiviral properties. A study on related compounds demonstrated effectiveness against HIV-1 variants, showcasing their potential as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have reported that certain derivatives exhibit potent activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12 | Bel-7402 | 32.4 |
| 13 | HT-1080 | 25.4 |
| cisplatin | Bel-7402 | 73.3 |
Compounds 12 and 13 were found to be more effective than cisplatin against the tested cell lines .
Enzyme Interaction Studies
The compound is utilized in enzyme inhibition studies, particularly focusing on its effects on fibroblast growth factor receptors (FGFRs). For example:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | FGFR1 | <4.1 |
| Compound B | FGFR2 | 2.0 ± 0.8 |
These findings indicate that this compound and its derivatives can serve as potent inhibitors for specific targets in cancer therapy .
Case Studies
- HIV Research : A study highlighted the compound's ability to inhibit HIV-1 variants effectively, demonstrating its potential in developing new antiviral therapies .
- Cancer Treatment : Another investigation into anticancer properties revealed that compounds derived from (2-chloro-4,6-difluorophenyl)hydrazine showed superior efficacy compared to traditional chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
